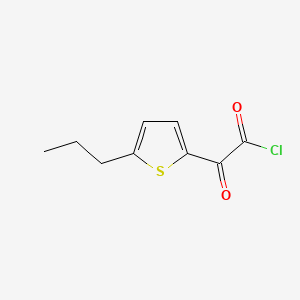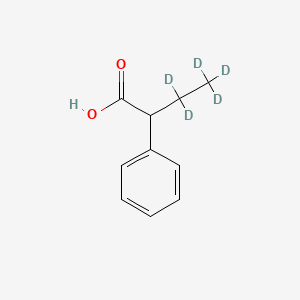
Acrylamide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrylamide-d5 is a deuterated form of acrylamide, where five hydrogen atoms are replaced by deuterium. This isotopic labeling makes it particularly useful in various scientific research applications, especially in studies involving mass spectrometry. Acrylamide itself is a vinyl-substituted primary amide, known for its applications in polymer synthesis and its presence as a contaminant in certain thermally processed foods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acrylamide-d5 can be synthesized through the deuteration of acrylamide. The process typically involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method is the reaction of acrylonitrile with deuterium oxide (D2O) under specific conditions to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle isotopic exchanges efficiently. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Acrylamide-d5 undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylamide, which is widely used in water treatment and as a flocculant.
Addition Reactions: The double bond in this compound can participate in addition reactions with various nucleophiles.
Oxidation and Reduction: this compound can undergo oxidation to form acrylic acid derivatives and reduction to form amines.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or ultraviolet light.
Addition Reactions: Catalyzed by acids or bases.
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Often uses reducing agents like lithium aluminum hydride.
Major Products:
Polyacrylamide: From polymerization.
Acrylic Acid Derivatives: From oxidation.
Amines: From reduction.
Applications De Recherche Scientifique
Acrylamide-d5 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Mass Spectrometry: Used as an internal standard to quantify acrylamide in various samples.
Biological Studies: Helps in tracing metabolic pathways and studying protein interactions.
Medical Research: Investigates the effects of acrylamide exposure and its potential health risks.
Industrial Applications: Used in the synthesis of deuterated polymers for specialized applications.
Mécanisme D'action
Acrylamide-d5 exerts its effects primarily through its electrophilic nature. It can form adducts with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound is known to induce oxidative stress, neurotoxicity, and carcinogenicity through these interactions. The molecular targets include sulfhydryl groups in proteins and nucleophilic sites in DNA .
Comparaison Avec Des Composés Similaires
Acrylamide: The non-deuterated form, widely studied for its toxicological effects.
Methacrylamide: Similar structure but with a methyl group, leading to different reactivity.
N,N’-Methylenebisacrylamide: Used in polymer cross-linking
Uniqueness of Acrylamide-d5: The primary uniqueness of this compound lies in its isotopic labeling, which makes it invaluable for precise analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and tracing in complex biological and chemical systems .
Propriétés
IUPAC Name |
N,N,2,3,3-pentadeuterioprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D/hD2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPVXLWXLXDGHG-LUPFFDCSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)N([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108152-65-4 |
Source


|
| Record name | 108152-65-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)

![5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione](/img/structure/B564746.png)
![6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester](/img/structure/B564747.png)
![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)


